Bosentan hydrate
Descripción general
Descripción
Bosentan Hidrato es un compuesto basado en sulfonamida que funciona como un antagonista dual del receptor de endotelina. Se utiliza principalmente en el tratamiento de la hipertensión arterial pulmonar al bloquear la acción de las moléculas de endotelina, que de otro modo promoverían el estrechamiento de los vasos sanguíneos y conducirían a la presión arterial alta . Bosentan Hidrato se comercializa bajo el nombre comercial Tracleer por Actelion Pharmaceuticals .
Aplicaciones Científicas De Investigación
Bosentan Hidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química de la sulfonamida y para desarrollar nuevas metodologías sintéticas.
Biología: Bosentan Hidrato se utiliza en estudios biológicos para comprender el papel de los receptores de endotelina en varios procesos fisiológicos.
Medicina: Se estudia ampliamente por su potencial terapéutico en el tratamiento de la hipertensión arterial pulmonar y otras enfermedades cardiovasculares.
Industria: Bosentan Hidrato se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos que se dirigen a los receptores de endotelina
Mecanismo De Acción
Bosentan Hidrato ejerce sus efectos al antagonizar competitivamente la endotelina-1 en los receptores de endotelina-A y endotelina-B. La endotelina-1 es un potente vasoconstrictor, y su unión a estos receptores causa la constricción de los vasos sanguíneos pulmonares. Al bloquear esta unión, Bosentan Hidrato ayuda a relajar y ensanchar los vasos sanguíneos, lo que reduce la presión arterial en los pulmones .
Análisis Bioquímico
Biochemical Properties
Bosentan hydrate acts as a competitive antagonist of endothelin-1 (ET) for the ET A and ET B receptors . The Ki values for these receptors in human smooth muscle cells (SMC) are 4.7 nM and 95 nM, respectively .
Cellular Effects
This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules . This action prevents the narrowing of blood vessels and reduces high blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the binding of endothelin to its receptors . This negates the deleterious effects of endothelin, a potent blood vessel constrictor .
Temporal Effects in Laboratory Settings
Long-term administration of this compound has been shown to be effective and safe for the treatment of pulmonary arterial hypertension (PAH) regardless of type . The drug has been observed to provide significant clinical benefits, including improved exercise ability and decreased rate of clinical worsening .
Dosage Effects in Animal Models
In animal models, the interaction of this compound with other drugs has been studied. For instance, a study investigated the pharmacokinetic interaction between this compound and teneligliptin, an antidiabetic drug . The study found that a single dose of this compound did not affect blood glucose levels, suggesting that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound .
Transport and Distribution
This compound is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . This suggests that the drug is transported and distributed within cells and tissues through these processes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bosentan Hidrato se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 4-tert-butilbencenosulfonamida con varios reactivos. La síntesis generalmente implica los siguientes pasos:
Formación del núcleo de bipirimidina: Este paso implica la reacción de 2-cloropirimidina con 2-hidroxietoxietoxi-5-metoxifenol para formar el núcleo de bipirimidina.
Formación de sulfonamida: El núcleo de bipirimidina luego se hace reaccionar con cloruro de 4-tert-butilbencenosulfonilo para formar la sulfonamida.
Hidratación: El paso final implica la hidratación de la sulfonamida para formar Bosentan Hidrato.
Métodos de producción industrial
La producción industrial de Bosentan Hidrato implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimientos y pureza más altos, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
Bosentan Hidrato experimenta varias reacciones químicas, incluyendo:
Oxidación: Bosentan Hidrato se puede oxidar en condiciones específicas para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir Bosentan Hidrato en sus derivados de amina correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas y tioles se pueden usar para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Varios derivados de sulfonamida.
Comparación Con Compuestos Similares
Compuestos similares
Ambrisentan: Otro antagonista del receptor de endotelina que se utiliza para tratar la hipertensión arterial pulmonar.
Macitentan: Un antagonista dual del receptor de endotelina con un mecanismo de acción similar.
Sitaxentan: Un antagonista selectivo del receptor de endotelina-A
Unicidad
Bosentan Hidrato es único en su acción antagonista dual sobre los receptores de endotelina-A y endotelina-B, mientras que algunos compuestos similares pueden dirigirse selectivamente a solo un tipo de receptor. Esta acción dual hace que Bosentan Hidrato sea particularmente eficaz en el tratamiento de la hipertensión arterial pulmonar .
Actividad Biológica
Bosentan hydrate is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). It functions by blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor that contributes to vascular remodeling and increased pulmonary artery pressure. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, pharmacokinetics, and relevant case studies.
Bosentan selectively antagonizes both endothelin receptor types, ET and ET, which are involved in the pathophysiology of PAH. Elevated levels of ET-1 in patients with PAH lead to vasoconstriction and proliferation of vascular smooth muscle cells. By inhibiting these receptors, bosentan reduces vascular resistance and improves blood flow.
- Affinity : Bosentan exhibits a higher affinity for ET receptors compared to ET receptors, which plays a crucial role in its therapeutic effects in PAH management .
- Oxidative Stress Reduction : Studies indicate that bosentan treatment reduces oxidative stress markers associated with PAH, thereby preserving endothelial function .
Pharmacokinetics
The pharmacokinetic profile of bosentan is characterized by high protein binding (>98%), primarily to albumin. It is well-absorbed after oral administration, with a bioavailability of approximately 45-50%. The peak plasma concentration occurs within 3-5 hours post-administration .
Parameter | Value |
---|---|
Bioavailability | 45-50% |
Peak Plasma Concentration | 3-5 hours |
Half-life | ~5 hours |
Volume of Distribution | 18 L |
Protein Binding | >98% (mainly albumin) |
Study on Pulmonary Hypertension
A significant study explored the effects of bosentan on rats with occlusive-angioproliferative pulmonary hypertension induced by SU5416. The treatment with bosentan (250 mg/kg/day) demonstrated:
- Reduced Right Ventricular Pressure : Prevented increases in right ventricular peak systolic pressure (RVPSP).
- Decreased Oxidative Stress : Marked reduction in oxidative stress markers and protein nitration.
- Inhibition of Vascular Cell Proliferation : Attenuated pulmonary vascular cell proliferation, suggesting its protective role against disease progression .
Pediatric Population Study
In a clinical assessment involving pediatric patients with PAH, pharmacokinetic parameters were evaluated after administering bosentan at doses of 2 mg/kg and 4 mg/kg:
Treatment Dose (mg/kg) | AUC (ng.h/ml) | Cmax (ng/ml) | Tmax (h) |
---|---|---|---|
2 | 4364 ± 2909 | 733 ± 482 | 3.1 ± 2.4 |
4 | 3869 ± 2236 | 761 ± 518 | 3.0 ± 1.8 |
The results indicated no significant increase in exposure when the dose was doubled, highlighting the drug's pharmacokinetic consistency across different age groups .
Propiedades
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTRWVVIEPWAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873178 | |
Record name | Bosentan hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157212-55-0 | |
Record name | Bosentan monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157212-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosentan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosentan hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.